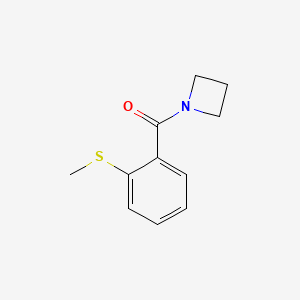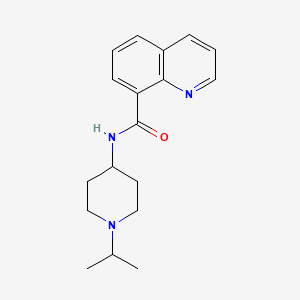
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, also known as DMNPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPC is a heterocyclic compound that belongs to the pyrazine family, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in bacterial and cancer cells. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to inhibit the activity of various kinases and transcription factors in cancer cells, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been reported to exhibit various biochemical and physiological effects, including the inhibition of bacterial growth and the induction of apoptosis in cancer cells. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. However, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide also has some limitations, such as its poor solubility in water and some organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as material science and catalysis, and the elucidation of its mechanism of action at the molecular level. Furthermore, the development of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide derivatives with improved properties and activities may also be an interesting direction for future research.
Conclusion
In conclusion, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using various methods, and it has been shown to exhibit antimicrobial and antitumor activities, as well as other biochemical and physiological effects. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide, which may lead to the development of new materials and drugs with improved properties and activities.
Méthodes De Synthèse
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N,N-dimethylbenzamide with pyrazine-2-carboxylic acid in the presence of potassium carbonate. Another method involves the reaction of 2-bromo-N,N-dimethylbenzamide with 2-naphthylmethylamine in the presence of sodium hydride, followed by the reaction with pyrazine-2-carboxylic acid in the presence of potassium carbonate. The synthesis of N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide can also be achieved using other methods, such as the reaction of 2-bromo-N,N-dimethylbenzamide with 2-naphthylmethylamine in the presence of cesium carbonate, followed by the reaction with pyrazine-2-carboxylic acid in the presence of N,N-dimethylformamide.
Applications De Recherche Scientifique
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been reported to exhibit antimicrobial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has also been shown to exhibit antitumor activity against various cancer cell lines, including MCF-7, HeLa, and A549. Furthermore, N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide has been used as a building block for the synthesis of various organic materials, such as metal-organic frameworks and covalent organic frameworks.
Propriétés
IUPAC Name |
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-10-20-17(11-19-13)18(22)21(2)12-14-7-8-15-5-3-4-6-16(15)9-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGUTDRUPPXKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(naphthalen-2-ylmethyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)




